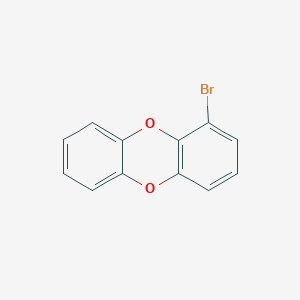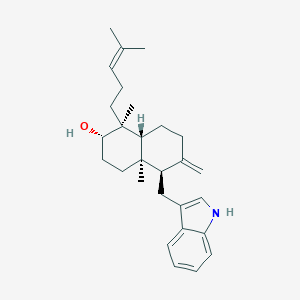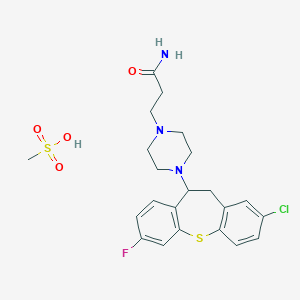
1-Bromo dibenzo-p-dioxina
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated and mixed bromo/chloro dibenzo-p-dioxins, including 1-Bromodibenzo-p-dioxin, involves condensing a common precursor, 4,5-dibromo catechol, with various precursors to introduce the desired number of halogens and specific substitution patterns. This process has been optimized to produce high purity products for use as analytical standards or for absorption, disposition, metabolism, and excretion (ADME) studies. The synthesis can involve refluxing in acetonitrile to avoid by-product formation and achieve higher yields (Singh, Hakk, & Lupton, 2019).
Molecular Structure Analysis
The molecular structure of 1-Bromodibenzo-p-dioxin has been characterized through various spectroscopic techniques, including IR, MS, HR-MS, 1H-NMR, and 19F-NMR, providing detailed insights into its chemical configuration and stability. This structural information is crucial for understanding the compound's reactivity and behavior in different environmental contexts (Haffer, Rotard, & Mailahn, 1994).
Chemical Reactions and Properties
1-Bromodibenzo-p-dioxin participates in various chemical reactions, including electrophilic bromination, which can yield mono- through octabromodibenzodioxin derivatives. These reactions are significant for understanding the environmental fate of the compound, as they can lead to the formation of products with different toxicological profiles. The gas chromatographic retention indices and mass spectra for these brominated derivatives provide essential data for environmental monitoring and risk assessment (Munslow, Sovocool, Donnelly, & Mitchum, 1987).
Physical Properties Analysis
The physical properties of 1-Bromodibenzo-p-dioxin, such as melting points and spectroscopic characteristics, are key to identifying and quantifying the compound in environmental samples. Understanding these properties aids in developing analytical methodologies for detecting and measuring the presence of brominated dioxins in various matrices (Haffer, Rotard, & Mailahn, 1994).
Chemical Properties Analysis
The chemical behavior of 1-Bromodibenzo-p-dioxin, including its reactivity and interactions with other substances, is crucial for assessing its environmental and health impacts. Studies have explored its formation pathways, degradation mechanisms, and potential for bioaccumulation, providing insights into its persistence and toxicity. The formation pathways from precursors like bromophenols highlight the compound's environmental relevance and the need for monitoring and regulation (Arnoldsson, Andersson, & Haglund, 2012).
Aplicaciones Científicas De Investigación
Monitoreo ambiental
1-Bromo dibenzo-p-dioxina: a menudo se estudia en el contexto del monitoreo ambiental debido a su clasificación como contaminante orgánico persistente (POP). Los investigadores analizan su presencia en el suelo, el agua y el aire para comprender sus efectos a largo plazo en los ecosistemas y la salud pública .
Estudios toxicológicos
Este compuesto se utiliza en estudios toxicológicos para evaluar el impacto de los compuestos similares a las dioxinas en los organismos vivos. Estos estudios a menudo se centran en la bioacumulación del compuesto en lípidos animales y sus posibles efectos tóxicos, incluida la carcinogenicidad .
Química analítica
En el campo de la química analítica, This compound sirve como un compuesto de referencia para desarrollar y refinar los métodos de detección. Ayuda en la calibración de los instrumentos utilizados para medir la presencia de tóxicos similares en muestras ambientales .
Investigación del receptor de hidrocarburos aromáticos (AhR)
La interacción de This compound con el AhR es un área clave de investigación. Los científicos estudian cómo este compuesto y otros compuestos similares a las dioxinas activan el AhR, lo que lleva a diversos efectos tóxicos .
Procesos de desintoxicación
Comprender las vías de desintoxicación para This compound es crucial para desarrollar estrategias de remediación. La investigación en esta área se centra en los procedimientos de degradación metabólica, química, microbiana y fotolítica para eliminar tales contaminantes del medio ambiente .
Identificación de la fuente
La investigación que involucra a This compound también incluye la identificación y caracterización de las fuentes de dioxinas y furanos. Esto es importante para implementar políticas y prácticas para reducir la liberación de estos compuestos al medio ambiente .
Mecanismo De Acción
Target of Action
1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .
Mode of Action
The interaction of 1-Bromodibenzo-p-dioxin with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .
Biochemical Pathways
The biochemical pathways affected by 1-Bromodibenzo-p-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .
Result of Action
The molecular and cellular effects of 1-Bromodibenzo-p-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromodibenzo-p-dioxin. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .
Propiedades
IUPAC Name |
1-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103456-34-4, 105908-71-2 | |
| Record name | 1-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)






